molecular formula C8H13NO B027480 1-(5-Ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone CAS No. 107942-25-6

1-(5-Ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone

Cat. No.: B027480
CAS No.: 107942-25-6
M. Wt: 139.19 g/mol
InChI Key: JXFAHGOAUHMTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) is a chemical compound that belongs to the class of organic compounds known as ketones. Ketones are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Ethylation: The pyrrole ring is then ethylated using ethyl halides in the presence of a strong base such as sodium hydride.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrrole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like amines.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3,4-dihydro-2H-pyrrol-3-YL)-(9CI): Lacks the ethyl group, which may result in different chemical and biological properties.

    Ethanone, 1-(5-methyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI): Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-8-4-7(5-9-8)6(2)10/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFAHGOAUHMTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCC(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.